molecular formula C20H21N3O2 B2975398 N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide CAS No. 1111038-42-6

N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide

Katalognummer B2975398
CAS-Nummer: 1111038-42-6
Molekulargewicht: 335.407
InChI-Schlüssel: RYEZCUPZINGHHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex medical condition that affects millions of people worldwide and is often difficult to manage with currently available treatments. EMA401 has shown promising results in preclinical and clinical trials and is currently being investigated for its potential therapeutic applications.

Wirkmechanismus

N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide acts as a selective inhibitor of the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals in the nervous system. By blocking this receptor, N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is able to reduce the transmission of pain signals and provide relief from chronic pain.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of pain-sensing neurons in the spinal cord and to decrease the release of pain-related neurotransmitters. It has also been shown to reduce the sensitivity of pain-sensing neurons to mechanical and thermal stimuli.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied in preclinical and clinical trials. However, N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide also has some limitations. It is a relatively new drug and its long-term safety and efficacy have not yet been fully established. Additionally, it is a selective inhibitor of the P2X3 receptor, which may limit its effectiveness in some types of chronic pain.

Zukünftige Richtungen

There are several future directions for research on N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide. One area of interest is the development of new formulations and delivery methods to improve the efficacy and safety of the drug. Another area of interest is the investigation of N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide for the treatment of other types of chronic pain, such as cancer-related pain and fibromyalgia. Additionally, further research is needed to fully understand the mechanisms of action of N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide and to identify potential biomarkers that can be used to predict patient response to the drug.

Synthesemethoden

N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a synthetic compound that can be prepared using a multi-step synthesis method. The first step involves the preparation of 2-ethyl-4-quinazolinol, which is then reacted with 2,3-dimethylphenylacetyl chloride to form the intermediate compound. This intermediate is then reacted with the appropriate amine to form the final product, N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain and has also been tested in human clinical trials for the treatment of post-herpetic neuralgia and diabetic neuropathy. In these trials, N-(2,3-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide was found to be safe and well-tolerated, with no significant adverse effects reported.

Eigenschaften

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-18-21-17-10-6-5-9-15(17)20(23-18)25-12-19(24)22-16-11-7-8-13(2)14(16)3/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEZCUPZINGHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.